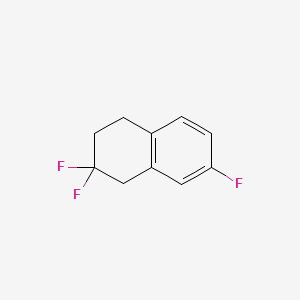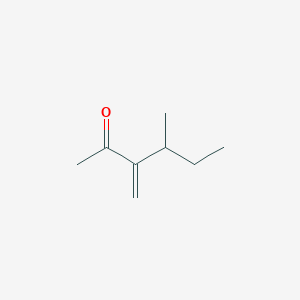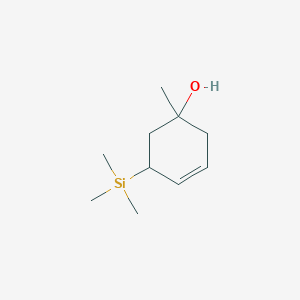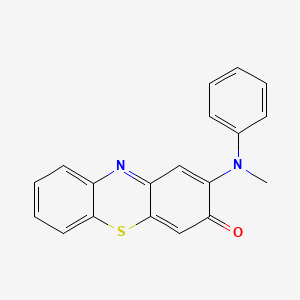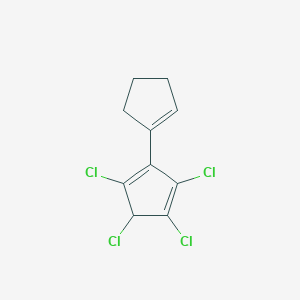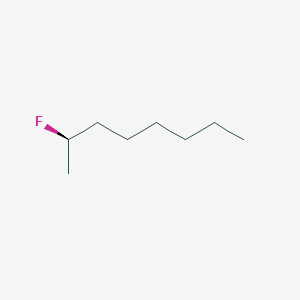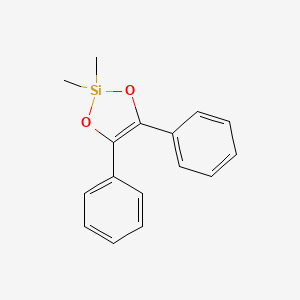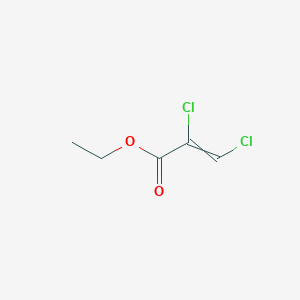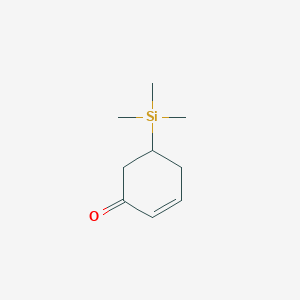![molecular formula C14H21FN2O2 B14623803 N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide CAS No. 55236-14-1](/img/structure/B14623803.png)
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a diethylaminoethyl group, a fluorine atom, and a methoxy group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methoxybenzoic acid and 2-(diethylamino)ethylamine.
Amide Formation: The carboxylic acid group of 5-fluoro-2-methoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(diethylamino)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Solvent recovery and recycling, as well as waste management, are also important considerations in industrial production.
化学反応の分析
Types of Reactions
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the diethylaminoethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidation of the diethylaminoethyl group can yield N-oxide derivatives.
Reduction: Reduction can lead to the formation of secondary amines.
Hydrolysis: Hydrolysis yields 5-fluoro-2-methoxybenzoic acid and 2-(diethylamino)ethylamine.
科学的研究の応用
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as fluorescence or conductivity.
Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
作用機序
The mechanism of action of N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to these targets, while the fluorine and methoxy groups can influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-[2-(Diethylamino)ethyl]benzamide: Lacks the fluorine and methoxy groups, which can affect its biological activity and properties.
N-[2-(Diethylamino)ethyl]-4-methoxybenzamide: Similar structure but with a different substitution pattern on the benzene ring.
N-[2-(Diethylamino)ethyl]-5-fluoro-2-hydroxybenzamide: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide is unique due to the specific combination of the diethylaminoethyl group, fluorine atom, and methoxy group. This combination can result in distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
55236-14-1 |
|---|---|
分子式 |
C14H21FN2O2 |
分子量 |
268.33 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-5-fluoro-2-methoxybenzamide |
InChI |
InChI=1S/C14H21FN2O2/c1-4-17(5-2)9-8-16-14(18)12-10-11(15)6-7-13(12)19-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) |
InChIキー |
YELNJUAJSHUVDA-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
